molecular formula C5H10ClN3O B1491775 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1394040-98-2

3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B1491775
CAS No.: 1394040-98-2
M. Wt: 163.6 g/mol
InChI Key: SQJYYEKRXKIKRA-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route is the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of the oxadiazole ring and subsequent attachment of the propan-1-amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures can significantly impact the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-(1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of materials, such as polymers and coatings, due to its chemical properties.

Comparison with Similar Compounds

  • 2-(1,2,4-oxadiazol-5-yl)anilines

  • 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid

  • 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Uniqueness: 3-(1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride stands out due to its specific structural features and potential applications. While similar compounds may share the oxadiazole ring, the presence of the propan-1-amine group and its hydrochloride form contribute to its distinct properties and uses.

Properties

IUPAC Name

3-(1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c6-3-1-2-5-7-4-8-9-5;/h4H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJYYEKRXKIKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride
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